molecular formula C20H19N5O4S B10950380 methyl [2-{[(1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

methyl [2-{[(1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate

Cat. No.: B10950380
M. Wt: 425.5 g/mol
InChI Key: RDTXZJWRKJFBLB-UHFFFAOYSA-N
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Description

METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine with a suitable methylating agent, followed by the introduction of a sulfanyl group and subsequent cyclization to form the quinazolinyl ring. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

METHYL 2-[2-{[(1,3-DIMETHYL-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can be compared with other similar compounds, such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Exhibits potent antiviral properties.

    Methyl 7-methoxy-1-oxoindan-4-carboxylate: Used in synthetic investigations and known for its unique structural properties.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[2-[(1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-4-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C20H19N5O4S/c1-11-17-12(8-15(26)22-18(17)24(2)23-11)10-30-20-21-14-7-5-4-6-13(14)19(28)25(20)9-16(27)29-3/h4-8H,9-10H2,1-3H3,(H,22,26)

InChI Key

RDTXZJWRKJFBLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)CSC3=NC4=CC=CC=C4C(=O)N3CC(=O)OC)C

Origin of Product

United States

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